4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile
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Overview
Description
4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile is an organic compound with the molecular formula C16H9N3O2 It is characterized by the presence of a cyano group and a nitrophenyl group attached to an ethenyl linkage, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile involves the Wittig reaction. This reaction is used to form the ethenyl linkage between the cyano and nitrophenyl groups. The reaction typically involves the use of a phosphonium ylide and an aldehyde or ketone as starting materials . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the ylide, followed by the addition of the aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the cyano group.
Scientific Research Applications
4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile
- 4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile
- (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene
Uniqueness
4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both cyano and nitrophenyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2/c17-10-12-5-7-13(8-6-12)15(11-18)9-14-3-1-2-4-16(14)19(20)21/h1-9H/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXZMOLWJXJDMY-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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